molecular formula C9H13ClFNO B1471528 2-(3-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 1021871-65-7

2-(3-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No.: B1471528
CAS No.: 1021871-65-7
M. Wt: 205.66 g/mol
InChI Key: NSTVKLFCXKOMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenoxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTVKLFCXKOMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Fluorophenoxy)propan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. The presence of a fluorine atom in its structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12ClFO\text{C}_9\text{H}_{12}\text{ClF}\text{O}

This compound features a fluorophenyl group linked to a propan-1-amine, which may influence its interaction with biological targets.

The mechanism of action for this compound is believed to involve interactions with specific receptors and enzymes. Fluorine substituents can enhance binding affinity due to their electronegativity, potentially leading to increased potency in inhibiting or activating biochemical pathways.

Potential Targets

  • Dopamine Receptors : Similar compounds have shown interactions with dopamine receptors, suggesting a possible role in neuropharmacology.
  • Serotonin Transporters : The compound may also influence serotonin uptake, akin to other fluorinated amines that have been studied for antidepressant effects.

Biological Activity Studies

Research on this compound has primarily focused on its pharmacological properties, including antibacterial and antifungal activities.

Antibacterial Activity

A study evaluating similar compounds reported significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL}, showing efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
2-(3-Fluorophenoxy)propan-1-amineTBDTBD
Related Compound A0.0195E. coli
Related Compound B0.0048Bacillus mycoides

Antifungal Activity

In vitro tests have indicated that compounds structurally related to this compound exhibit antifungal properties as well, with MIC values demonstrating effectiveness against fungal strains such as Candida albicans .

Case Studies

Recent case studies have highlighted the compound's potential in treating conditions like anxiety and depression due to its interaction with neurotransmitter systems. For instance, a study on similar fluorinated compounds indicated enhanced activity in inhibiting serotonin reuptake compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.